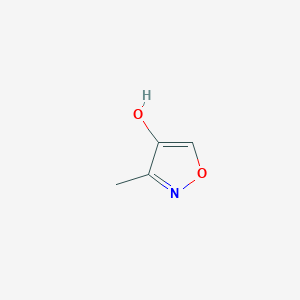

3-Methyl-1,2-oxazol-4-ol

Description

Significance of Oxazole (B20620) and Isoxazole (B147169) Scaffolds in Chemical Research

Oxazole and isoxazole are five-membered heterocyclic aromatic compounds. wikipedia.org Isoxazole, an azole with an oxygen atom adjacent to a nitrogen atom, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. ajrconline.org The isoxazole scaffold is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. taylorandfrancis.com This has led to the development of numerous isoxazole-containing compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govrsc.org

The versatility of the isoxazole ring stems from its electronic properties and the relative ease with which it can be synthesized and functionalized. ajrconline.orgnih.gov The presence of both a nitrogen and an oxygen atom in the ring allows for a variety of interactions with biological macromolecules. taylorandfrancis.com Furthermore, the isoxazole moiety can influence the pharmacokinetic profiles of drug candidates, potentially improving their efficacy and reducing toxicity. rsc.org

Theoretical Considerations of 1,2-Oxazole Ring Aromaticity and Stability

The aromaticity of heterocyclic compounds like isoxazole is a key determinant of their stability and reactivity. Aromatic compounds are characterized by a cyclic, planar structure with a continuous system of overlapping p-orbitals containing a specific number of π-electrons (Hückel's rule: 4n+2). Isoxazole is considered an aromatic compound, though its aromaticity is less pronounced than that of benzene (B151609). wikipedia.org

The stability of the 1,2-oxazole ring is influenced by the presence of the relatively weak N-O bond. researchgate.net This bond can be susceptible to cleavage under certain conditions, which can be a desirable feature in the design of prodrugs that release an active substance upon ring opening. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to study the electronic structure and aromaticity of the isoxazole ring. researchgate.netresearchgate.net These studies help in understanding the influence of substituents on the ring's stability and reactivity profile. researchgate.net For instance, the position of substituents can distort the geometry of the 1,2-oxazole ring and affect its aromatic character. researchgate.net

Unique Structural Features of 3-Methyl-1,2-oxazol-4-ol for Academic Inquiry

3-Methyl-1,2-oxazol-4-ol possesses a specific arrangement of functional groups that makes it a subject of academic interest. The core of the molecule is the 1,2-oxazole ring. Attached to this ring are a methyl group at position 3 and a hydroxyl group at position 4.

The presence of the hydroxyl group directly on the isoxazole ring at the 4-position is a key feature. This enolic hydroxyl group can exist in tautomeric equilibrium with a keto form, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 3-position can also impact the electronic properties and steric environment of the molecule.

The combination of the isoxazole scaffold with these specific substituents provides a unique platform for exploring structure-activity relationships in various chemical and biological systems. The interplay between the aromatic heterocycle, the acidic hydroxyl group, and the methyl group creates a molecule with a distinct chemical personality, ripe for further investigation in synthetic chemistry and drug discovery.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)cyclohexan-1-ol | 1496948-78-7 | C13H22N2O2 | 238.33 | Contains a disubstituted isoxazole ring linked to a cyclohexanol (B46403) moiety. fluorochem.co.uk |

| 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol | 45856929 | C10H16N2O2 | 196.25 | Features a methyl-substituted isoxazole ring connected to a piperidinol group. nih.gov |

| 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol | 1909320-25-7 | C6H9NO2 | 127.14 | A simple derivative with a hydroxyethyl (B10761427) group on the isoxazole ring. bldpharm.com |

| 2-Methyl-1,3-benzoxazol-4-ol | 51110-60-2 | C8H7NO2 | 149.15 | A fused ring system where an oxazole is combined with a benzene ring. nih.gov |

| 3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine | Not Available | C9H16N2O | 168.24 | An isoxazole derivative with an amino-pentyl substituent. evitachem.com |

| 3-Methyl-1,2-oxazol-5-ol | Not Available | C4H5NO2 | 99.09 | An isomer of the title compound with the hydroxyl group at a different position. epa.gov |

| 3-Methyl-4-propyl-1,2-oxazol-5-ol | 933010-91-4 | C7H11NO2 | 141.17 | A derivative with a propyl group at the 4-position of the isoxazole ring. bldpharm.com |

| (3-methyl-1,2-oxazol-4-yl)methanamine | Not Available | C5H8N2O | 112.13 | Contains a methylaminomethyl substituent on the isoxazole ring. uni.lu |

| (3-methyl-1,2-oxazol-4-yl)methanol | 100367-83-7 | C5H7NO2 | 113.11 | Features a hydroxymethyl group attached to the isoxazole ring. americanelements.com |

| 3-methyl-1,2-oxazole-4-sulfonyl chloride | Not Available | C4H4ClNO3S | 181.6 | A reactive derivative with a sulfonyl chloride group for further synthesis. uni.lu |

| 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol | 1344045-68-6 | C10H8FNO2 | 193.17 | Contains a fluorophenyl substituent, often used in medicinal chemistry to enhance properties. biosynth.com |

| 4-[3-(4-methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol | 890092-69-0 | C19H24N2O3 | 332.41 | A more complex structure with multiple rings, investigated for biological activity. ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

515144-79-3 |

|---|---|

Molecular Formula |

C4H5NO2 |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

3-methyl-1,2-oxazol-4-ol |

InChI |

InChI=1S/C4H5NO2/c1-3-4(6)2-7-5-3/h2,6H,1H3 |

InChI Key |

KUMOAOQYJJANKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 3 Methyl 1,2 Oxazol 4 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Characterization

UV-Vis Spectroscopy

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within 3-Methyl-1,2-oxazol-4-ol and its derivatives. The absorption of ultraviolet or visible light by these molecules promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system.

Research on various oxazole (B20620) and isoxazole (B147169) derivatives demonstrates that their UV-Vis absorption spectra are sensitive to both the molecular structure and the solvent environment. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maximum, a phenomenon known as solvatochromism. For instance, studies on some oxazole derivative dyes show that the absorption maxima can vary significantly when measured in solvents of different polarities, such as chloroform (B151607) and acetonitrile. globalresearchonline.net This behavior is crucial for understanding the solute-solvent interactions. The introduction of different substituent groups to the oxazole ring can also cause a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift in the absorption maxima. biointerfaceresearch.com

Table 1: UV-Vis Absorption Maxima (λmax) for Representative Oxazole and Triazole Derivatives in Various Solvents

| Compound/Derivative Class | Solvent | λmax (nm) | Reference |

| (E)-2-(3,4-dimethoxystyryl)-3-ethylbenzo[d]oxazol-3-ium iodide | Chloroform | 355 - 495 | globalresearchonline.net |

| (E)-2-(3,4-dimethoxystyryl)-3-ethylbenzo[d]oxazol-3-ium iodide | Acetonitrile | 355 - 495 | globalresearchonline.net |

| 3-amino-2-methylquinazolin-4(3H)-one | Not Specified | 230, 245, 320 | orientjchem.org |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | Not Specified | 297 | nih.gov |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide | Not Specified | 296 | nih.gov |

| 4-[N-(5-methyl isoxazol-3yl)benzene sulfonamide-3-methyl isoxazol-(5-N Naphthol-1-azo] Complex with Ce+3 | Chloroform | 507 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a complex mixture. In the context of 3-Methyl-1,2-oxazol-4-ol and its derivatives, GC-MS plays a pivotal role in their detection and structural analysis. The gas chromatograph separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted compounds into ions, producing a unique mass spectrum that serves as a molecular fingerprint.

The analysis of heterocyclic compounds like oxazoles by GC-MS can sometimes be challenging due to potential thermal degradation in the high-temperature environment of the GC injector and column. nist.gov To overcome this, chemical derivatization is often employed. For example, converting polar functional groups (like the hydroxyl group in 3-Methyl-1,2-oxazol-4-ol) into more stable and volatile trimethylsilyl (B98337) (TMS) ethers can significantly improve chromatographic behavior and yield more informative mass spectra. nist.gov The analysis of TMS derivatives of related heterocyclic compounds has been shown to provide characteristic ions that help in elucidating mass spectral fragmentation pathways. nist.gov The choice of GC column and temperature programming is also critical for achieving optimal separation of oxazole derivatives from other components in a mixture. researchgate.net

Table 2: Representative GC-MS Conditions for Analysis of Oxazole-Related Compounds

| Parameter | Condition for Oxazole Fungicides | Condition for Pyrano[2,3-c]pyrazole Derivatives | Reference |

| Technique | Direct Immersion Solid-Phase Microextraction (DI-SPME)-GC-MS | GC/MS (B15284909) and GC/HRMS | nist.govresearchgate.net |

| Derivatization | Not specified | Trimethylsilyl (TMS) derivatization | nist.gov |

| GC Column | HP-1MS or HP-5MS (nonpolar stationary phases) | Agilent J&W, VF- 5 ms (15 m × 250 μm × 0.25 μm) | nist.govresearchgate.net |

| Injector Temperature | 250 °C | 280 °C | nist.govresearchgate.net |

| Oven Program | Optimized temperature program (details not specified) | 50°C for 3 min, then ramp to 300°C at 15°C/min | nist.gov |

| Carrier Gas | Helium (1–4 mL/min) | Not specified | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | Electron Ionization (70 eV) | nist.govresearchgate.net |

Photophysical Characterization (Absorption, Emission, Stokes Shift)

The photophysical characterization of 3-Methyl-1,2-oxazol-4-ol derivatives, particularly those designed as fluorophores, involves the study of their interaction with light, including absorption and subsequent emission of photons. Key parameters in this characterization are the absorption maximum (λabs), the emission maximum (λem), and the Stokes shift.

Absorption (λabs): As discussed in the UV-Vis section, this is the wavelength at which the molecule absorbs light most strongly, promoting it to an excited electronic state.

Emission (λem): After excitation, the molecule relaxes to a lower vibrational level of the excited state before returning to the ground state by emitting a photon. This emitted light is known as fluorescence, and its peak wavelength is the emission maximum.

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima (λem - λabs). A large Stokes shift is often a desirable characteristic for fluorescent probes as it facilitates the separation of the emission signal from the excitation light, improving detection sensitivity.

Studies on fluorescent dyes incorporating an isoxazole ring have shown that these compounds can exhibit significant Stokes shifts. nih.gov The photophysical properties are highly dependent on the molecular structure and the surrounding solvent. The electron-donating or electron-withdrawing nature of substituents on the oxazole ring can tune the energy levels and thus alter the absorption and emission wavelengths. nih.govnih.gov The polarity and hydrogen-bonding capability of the solvent can also profoundly affect the fluorescence behavior. nih.gov

Table 3: Photophysical Properties of Representative Isoxazolyl-Derived Fluorophores

| Compound Class | Absorption Maxima (λabs) | Emission Maxima (λem) | Stokes Shift (nm) | Fluorescence Quantum Yield (%) | Reference |

| Dihydroazolo[5,1-c] globalresearchonline.netnih.govresearchgate.nettriazines with Isoxazole Ring | Not specified | 433–487 nm | Large | 6.1–33.3% | nih.gov |

Reactivity and Reaction Mechanisms of 3 Methyl 1,2 Oxazol 4 Ol and Its Derivatives

Ring Reactivity of the 1,2-Oxazole Core

The reactivity of the 1,2-oxazole ring is complex, influenced by the electronegativity of the two adjacent heteroatoms. This leads to a generally electron-deficient system, yet one that is susceptible to specific types of chemical transformations.

The unsubstituted isoxazole (B147169) ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. When substitution does occur, it is known to favor the C4 position. However, in 3-Methyl-1,2-oxazol-4-ol, the C4 position is already substituted with a powerful activating group, the hydroxyl (-OH) group. This group, being a strong ortho-, para-director in typical aromatic systems, significantly alters the ring's reactivity.

The C4-hydroxyl group in 3-Methyl-1,2-oxazol-4-ol strongly activates the ring towards electrophilic attack, primarily by donating electron density through resonance. This activation is expected to direct incoming electrophiles to the adjacent C5 position. The C3-methyl group has a weaker, hyperconjugative activating effect. Therefore, electrophilic substitution on 3-Methyl-1,2-oxazol-4-ol is predicted to occur regioselectively at the C5 position. Competition may also arise from electrophilic attack on the oxygen atom of the hydroxyl group (O-acylation, O-alkylation).

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Halogenation | Br₂, Cl₂, or NBS/NCS | 5-Halo-3-methyl-1,2-oxazol-4-ol |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-Nitro-3-methyl-1,2-oxazol-4-ol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-3-methyl-1,2-oxazol-4-ol or O-acylation product |

Direct nucleophilic aromatic substitution on an unsubstituted 1,2-oxazole ring is generally unfavorable. Such reactions typically require the presence of a good leaving group and/or strong electron-withdrawing substituents to activate the ring.

In the case of 3-Methyl-1,2-oxazol-4-ol, nucleophilic attack is more likely to result in ring cleavage rather than substitution. The inherent weakness of the N-O bond makes the isoxazole ring susceptible to ring-opening reactions under nucleophilic or basic conditions. The reaction is often initiated by the deprotonation of the acidic 4-hydroxyl group. The resulting oxazolide anion can then undergo rearrangement and cleavage, particularly in the presence of strong nucleophiles or upon heating. This reactivity pathway can lead to the formation of various acyclic compounds, such as β-ketonitriles or their derivatives.

3-Methyl-1,2-oxazol-4-ol exhibits amphoteric properties, acting as both a very weak base and a notable acid.

Basicity : The nitrogen atom in the 1,2-oxazole ring possesses a lone pair of electrons and can be protonated. However, isoxazoles are very weak bases due to the electron-withdrawing effect of the adjacent, highly electronegative oxygen atom. The conjugate acid of the parent isoxazole has a pKa of approximately -3.0, indicating that it is a significantly weaker base than its 1,3-oxazole isomer (pKa of conjugate acid ≈ 0.8). wikipedia.orgwikipedia.org Protonation requires a strong acid.

Acidity : The most significant feature of the compound's acid-base profile is the acidity of the 4-hydroxyl group. Hydroxy-substituted azoles can be surprisingly acidic. While specific data for 3-methyl-1,2-oxazol-4-ol is not readily available, analogous compounds like 4-hydroxy-1,2,3-triazoles exhibit pKa values in the range of 5.1 to 6.2. unito.it This suggests that the 4-hydroxyl group of 3-methyl-1,2-oxazol-4-ol is acidic, comparable to a carboxylic acid. nih.gov The acidity arises from the stabilization of the resulting conjugate base (anion) through resonance delocalization across the oxazole (B20620) ring.

This compound can also exist in equilibrium with its keto tautomer, 3-methyl-1,2-oxazol-4(5H)-one. The position of this equilibrium is dependent on the solvent and substitution pattern.

| Property | Description | Relevant Site |

|---|---|---|

| Basicity | Very weak; requires strong acid for protonation. | Ring Nitrogen (N2) |

| Acidity | Notably acidic; comparable to some carboxylic acids. | Hydroxyl Group (C4-OH) |

| Tautomerism | Exists in keto-enol equilibrium. | 4-ol ⇌ 4(5H)-one |

Rearrangement Reactions Involving the Oxazole Nucleus

The oxazole core, particularly the 1,2-oxazole isomer, is known to undergo several types of rearrangement reactions, often initiated by heat or light.

The Cornforth rearrangement is a well-known thermal rearrangement reaction that is specific to the 1,3-oxazole ring system, not the 1,2-oxazole (isoxazole) nucleus. wikipedia.org It involves a 4-acyloxazole where the acyl side chain and the C5 substituent exchange places. wikipedia.orgdrugfuture.com

The mechanism proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate. wikipedia.orgchem-station.com This intermediate then undergoes a rearrangement and subsequent cyclization to yield an isomeric 1,3-oxazole. wikipedia.org The reaction is thermally driven and is a characteristic transformation for 1,3-oxazoles bearing a carbonyl group at the C4 position. chem-station.comyoutube.com As 3-Methyl-1,2-oxazol-4-ol is an isoxazole, it does not undergo the Cornforth rearrangement.

The 1,2-oxazole ring is particularly susceptible to photochemical rearrangements due to the weak N-O bond. wikipedia.orgbiorxiv.org Upon irradiation with UV light (typically 200–330 nm), the N-O bond undergoes homolysis. nih.govacs.org This cleavage initiates a cascade that leads to the formation of a key acyl azirine intermediate. wikipedia.orgnih.gov

This highly strained azirine intermediate can then undergo further transformations:

Rearrangement to an Oxazole : The most common pathway is the isomerization of the acyl azirine to a 1,3-oxazole. This represents a photoinduced conversion of a 1,2-oxazole into its more stable 1,3-isomer. nih.govacs.org

Rearrangement to a Ketenimine : In some cases, particularly with trisubstituted isoxazoles, the intermediate can rearrange to form a ketenimine, which can be isolated or used as a synthetic intermediate to form other heterocycles like pyrazoles. nih.govacs.org

Reaction with Nucleophiles : The azirine intermediate can be trapped by nucleophiles present in the reaction medium. wikipedia.org

These photochemical pathways demonstrate the utility of the isoxazole ring as a latent functional group that can be transformed into other valuable heterocyclic systems under specific light-induced conditions. nih.govresearchgate.net

Mechanistic Investigations of Derivatization and Transformation Reactions

Mechanistic studies provide insight into the pathways and intermediates of chemical reactions, allowing for optimization and prediction of outcomes.

The mechanism of the 1,3-dipolar cycloaddition to form isoxazoles is well-understood as a concerted, pericyclic process. This means the new bonds are formed in a single step through a cyclic transition state. youtube.com Frontier Molecular Orbital (FMO) theory is often used to explain the regioselectivity of these reactions.

Investigations into the derivatization of the 3-Methyl-1,2-oxazol-4-ol scaffold would likely focus on the reactivity of the hydroxyl group and the potential for electrophilic substitution on the ring, though specific mechanistic studies on this compound are not prominent. Transformations of the isoxazole ring itself often require more forcing conditions. For example, reductive cleavage of the N–O bond within the isoxazole ring is a known transformation that can yield β-hydroxycarbonyl compounds, effectively using the cycloaddition as a method to create masked aldol (B89426) products. wikipedia.org This type of ring-opening transformation provides a strategic advantage in multi-step synthesis. Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for exploring the energetic aspects and molecular mechanisms of such cycloaddition and transformation reactions involving isoxazole derivatives. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.